4-[[4-(4-Methylpiperazin-1-yl)quinazolin-2-yl]amino]phenol;hydrochloride

SOS2 SPR Fragment-to-Lead Optimization

Standard quinazoline inhibitors fail to engage SOS2, while dual SOS1/SOS2 binders lack isoform selectivity. This compound is the only validated tool for specific SOS2 pharmacological modulation. - **Target Affinity:** SPR KD=4.6 µM for SOS2; no SOS1 binding up to 200 µM (>43-fold selectivity). - **Structural Validation:** Co-crystal structure (PDB 9BVI, 1.79 Å) confirms binding mode; piperazine N provides PROTAC exit vector. - **Application:** Positive control for SPR/19F NMR screening; combination studies with SOS1 inhibitor BI-3406 in KRAS G12C models.

Molecular Formula C19H22ClN5O
Molecular Weight 371.9 g/mol
Cat. No. B10795938
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[[4-(4-Methylpiperazin-1-yl)quinazolin-2-yl]amino]phenol;hydrochloride
Molecular FormulaC19H22ClN5O
Molecular Weight371.9 g/mol
Structural Identifiers
SMILESCN1CCN(CC1)C2=NC(=NC3=CC=CC=C32)NC4=CC=C(C=C4)O.Cl
InChIInChI=1S/C19H21N5O.ClH/c1-23-10-12-24(13-11-23)18-16-4-2-3-5-17(16)21-19(22-18)20-14-6-8-15(25)9-7-14;/h2-9,25H,10-13H2,1H3,(H,20,21,22);1H
InChIKeyAEWLHRWWZWVBGL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

SOS2 Ligand 1: Selective SOS2 Chemical Probe


4-[[4-(4-Methylpiperazin-1-yl)quinazolin-2-yl]amino]phenol;hydrochloride, also designated as SOS2 Ligand 1 or compound 2, is a quinazoline-based small molecule that functions as a selective ligand for the catalytic site of Son of Sevenless 2 (SOS2), a guanine nucleotide exchange factor (GEF) for RAS proteins [1]. Unlike the majority of quinazoline derivatives developed as kinase inhibitors (e.g., EGFR, PDGFR), this compound directly engages the RAS–SOS2 signaling axis, a distinct and emerging therapeutic target in KRAS-driven malignancies [1]. The hydrochloride salt form enhances aqueous solubility, facilitating its use in biochemical and biophysical assays under physiological conditions.

Target Class Selective SOS2 catalytic site ligand RAS-GEF pathway probe
Formulation Hydrochloride salt for assay solubility Supports biochemical and biophysical workflows
Scaffold Clarification Quinazoline-based, non-kinase inhibitor Distinct from ATP-binding kinase probes
Validation Co-crystal structure validated Supports structure-based design studies

Why SOS2 Ligand 1 Cannot Be Substituted


Substituting SOS2 Ligand 1 with a generic quinazoline kinase inhibitor or an unoptimized SOS2 fragment introduces critical failure modes in experimental design. Most quinazoline compounds (e.g., gefitinib, erlotinib) target ATP-binding pockets of receptor tyrosine kinases and do not bind SOS2 at measurable levels [1]. Even within the SOS2-binding quinazoline series, removal of the 4-hydroxy-aniline hydrogen-bond donor (as in the des-hydroxy analog compound 3) results in a nearly 10-fold loss in SOS2 affinity, demonstrating that minor structural changes profoundly compromise binding [1]. Furthermore, dual SOS1/SOS2 binders lack the isoform selectivity required to dissect SOS2-specific contributions to the RAS–PI3K/AKT signaling axis, while SOS1-selective inhibitors such as BAY-293 (SOS1 IC50 = 21 nM) cannot probe SOS2-dependent biology at all [1][2]. SOS2 Ligand 1 is therefore the only currently available tool compound that combines single-digit micromolar SOS2 affinity with a >43-fold selectivity window over SOS1, making it irreplaceable for experiments that require specific pharmacological modulation of SOS2 without confounding SOS1 inhibition.

Kinase Inhibitors
SOS2 Ligand 1 binds SOS2 catalytic site
Generic quinazoline kinase inhibitors (e.g., gefitinib, erlotinib) do not engage SOS2 at measurable levels, targeting ATP-binding kinase pockets instead
Des-Hydroxy Analog
4-OH-aniline is binding-essential pharmacophore
Removal of the 4-hydroxy-aniline H-bond donor results in a reported ~10-fold loss in SOS2 affinity, compromising probe utility
SOS1 Inhibitors
SOS2 Ligand 1 is >43-fold selective for SOS2
SOS1-selective inhibitors (e.g., BAY-293, BI-3406) lack SOS2 activity, preventing dissection of SOS2-specific signaling outputs

SOS2 Ligand 1 vs. Closest Comparators


SOS2 Binding Affinity Advantage Over Parent Scaffold

SOS2 Ligand 1 (compound 2) binds to the catalytic site of SOS2 with an equilibrium dissociation constant (KD) of 4.6 µM as determined by surface plasmon resonance (SPR). This represents a 7.2-fold improvement in binding affinity compared to the parent quinazoline hit compound 1, which exhibited a KD of 33 µM under identical SPR conditions [1]. The affinity gain is attributed to the introduction of the 4-hydroxy-aniline moiety, which forms a bidentate hydrogen-bond interaction with D904 and a cation-π interaction with R900 in the SOS2 active site [1].

Binding Affinity vs Parent
Head-to-head
KD = 4.6 µM
Supports target-engagement assay interpretation
Reported 7.2-fold affinity gain over parent compound 1 (KD = 33 µM) by SPR
SOS2 SPR Fragment-to-Lead Optimization

SOS2 Selectivity Over SOS1

SOS2 Ligand 1 (compound 2) demonstrates no saturable binding to the closely related homolog SOS1 at concentrations up to 200 µM, establishing a selectivity window of >43-fold for SOS2 over SOS1 [1]. In contrast, the clinical-stage SOS1 inhibitor BAY-293 exhibits reciprocal selectivity, potently inhibiting the KRAS–SOS1 interaction (IC50 = 21 nM) while showing minimal activity against SOS2 [2]. Other quinazoline-based kinase inhibitors such as gefitinib (EGFR IC50 = 0.033 µM) and erlotinib (EGFR IC50 = 0.002 µM) show no measurable binding to SOS2 at physiologically relevant concentrations, as they are optimized for ATP-binding kinase pockets rather than the GEF catalytic site [3][4].

Selectivity Over SOS1
Cross-study comparable
No binding up to 200 µM
Supports isoform-selectivity review
>43-fold selectivity vs SOS1; SOS1 inhibitors BAY-293/BI-3406 show no SOS2 activity
SOS2 SOS1 Isoform Selectivity

SOS2 Binding Mode by X-Ray Crystallography

The binding mode of SOS2 Ligand 1 (compound 2) has been unambiguously determined by X-ray crystallography at 1.79 Å resolution (PDB ID: 9BVI), revealing key interactions: the quinazoline core engages in π-stacking with F892, the N1 and 4-hydroxy-aniline NH form a bidentate hydrogen-bond interaction with D904, the 4-hydroxy group forms a hydrogen bond with E893, and the distal piperazine nitrogen makes an electrostatic interaction with D889 [1]. This high-resolution structural information is not available for the earlier SOS2 fragments reported by Smith et al., which were identified only by NMR with affinities in the high micromolar to millimolar range and lacked experimentally determined binding modes [1]. The availability of a co-crystal structure enables structure-guided optimization and rational PROTAC design via the solvent-exposed piperazine nitrogen.

Binding Mode Resolution
Cross-study comparable
Co-crystal at 1.79 Å
Supports structure-based probe design
Defines key interactions (D904, E893, D889); earlier fragments lacked structural data
SOS2 X-ray Crystallography Fragment-Based Drug Design

SOS2 Dependency in KRAS-Driven Cancer Models

SOS2 has been demonstrated to critically impact the RAS–PI3K/AKT signaling axis, particularly in KRAS-driven cancer cell lines and under conditions of SOS1 deficiency [1]. In MIA PaCa-2 cells harboring a homozygous KRAS G12C mutation, CRISPR-mediated SOS2 depletion enhanced the anti-proliferative efficacy of the SOS1 inhibitor BI-3406, confirming that SOS2 contributes to residual pathway activity when SOS1 is pharmacologically inhibited [1]. This functional role of SOS2 is not addressed by any SOS1-selective inhibitor (e.g., BAY-293, BI-3406) or by pan-RAS inhibitors such as sotorasib (KRAS G12C inhibitor), which act upstream or directly on RAS rather than modulating the GEF level [2]. SOS2 Ligand 1 is currently the only small-molecule tool available to pharmacologically probe this SOS2-dependent signaling node.

KRAS Model Dependency
Class-level inference
Synergy with SOS1 inhibition
Supports RAS pathway co-targeting studies
Reported enhanced anti-proliferative effect in KRAS G12C model with BI-3406
SOS2 KRAS PI3K-AKT Signaling

4-Hydroxy-Aniline Pharmacophore Requirement

The 4-hydroxy-aniline moiety of SOS2 Ligand 1 (compound 2) is a critical pharmacophoric element. Replacement of the 4-hydroxy-aniline with a substituent lacking hydrogen-bond donor capacity, as in compound 3, results in an approximately 10-fold reduction in SOS2 binding affinity [1]. This SAR finding establishes that the hydrogen-bond interaction between the 4-hydroxy group and E893, combined with the N–H donor interaction with D904, is essential for the observed affinity. Consequently, any analog that omits or modifies this functional group—including generic 2,4-disubstituted quinazolines developed for kinase inhibition—will fail to recapitulate the SOS2 binding properties of SOS2 Ligand 1.

Pharmacophore Requirement
Head-to-head
~10-fold loss without 4-OH
Supports pharmacophore validation context
Removal of 4-hydroxy-aniline H-bond donor abolishes binding affinity advantage
SOS2 Structure-Activity Relationship Hydrogen Bond

Affinity Advantage Over Earlier SOS2 Fragments

Prior to the disclosure of SOS2 Ligand 1, the only reported SOS2-binding small molecules were a set of fragments identified by Smith and co-workers through NMR-based screening, which exhibited affinities ranging from high micromolar (≥100 µM) to millimolar [1]. SOS2 Ligand 1, with a SPR-validated KD of 4.6 µM, represents a 20- to >200-fold improvement in binding affinity over these earlier fragments. Additionally, the earlier fragments were not characterized for SOS1 selectivity, whereas SOS2 Ligand 1 has been rigorously shown to lack SOS1 binding up to 200 µM [1].

Affinity vs Earlier Fragments
Cross-study comparable
20- to >200-fold improvement
Supports affinity benchmarking context
Reported KD of 4.6 µM vs ≥100 µM for earlier NMR fragments; selectivity over SOS1 validated
SOS2 Fragment Screening Chemical Probe

SOS2 Ligand 1 Application Scenarios


SOS2 Co-Target Validation with SOS1 Inhibition

In KRAS G12C-mutant cancer models (e.g., MIA PaCa-2 pancreatic cancer cells), researchers can employ SOS2 Ligand 1 (KD = 4.6 µM for SOS2; no SOS1 binding up to 200 µM) in combination with the SOS1 inhibitor BI-3406 to pharmacologically recapitulate the enhanced anti-proliferative effect observed with SOS1/SOS2 dual genetic ablation [1]. This application leverages the compound's unique >43-fold selectivity window over SOS1, which ensures that any observed synergy arises specifically from SOS2 target engagement rather than off-target SOS1 inhibition. The co-crystal structure (PDB 9BVI, 1.79 Å resolution) further supports rational design of linker chemistry for PROTAC development targeting SOS2 degradation in this combination context [1].

SOS2 Biophysical Screening and Fragment-Based Discovery

SOS2 Ligand 1 serves as a validated positive control and affinity benchmark (SPR KD = 4.6 µM) for SPR-based and 19F NMR-based screening cascades aimed at identifying novel SOS2 binders [1]. Its well-characterized binding mode—π-stacking with F892, bidentate H-bond with D904, cation-π interaction with R900, electrostatic contact with D889—provides a structural reference that earlier SOS2 fragments (affinities ≥100 µM, no structural data) cannot offer [1]. Procurement of this compound as a control ligand significantly reduces assay development time by providing a reproducible, affinity-calibrated tool for validating screening performance across multiple biophysical platforms.

Structure-Guided Design of SOS2 Inhibitors and PROTACs

Medicinal chemistry teams pursuing SOS2 inhibitor or PROTAC programs can directly use the 1.79 Å co-crystal structure of SOS2 Ligand 1 (PDB 9BVI) as a starting point for structure-based design [1]. The solvent-exposed piperazine nitrogen at the 4-position of the quinazoline core provides a validated exit vector for PROTAC linker conjugation without disrupting key binding interactions. In contrast, alternative quinazoline kinase scaffolds lack SOS2 engagement entirely, while earlier SOS2 fragments provide no structural information to guide vector selection [1]. This structural advantage translates into reduced synthetic iteration cycles and faster identification of high-quality lead candidates.

SOS2-Dependent RAS Pathway Dissection

SOS2 Ligand 1 enables the pharmacological dissection of SOS2-specific contributions to the RAS–PI3K/AKT signaling axis, which are genetically masked by SOS1 redundancy in unperturbed cells [1]. Treatment with SOS2 Ligand 1 under conditions of SOS1 inhibition or in SOS1-deficient backgrounds allows researchers to distinguish AKT-dependent signaling outputs (mediated primarily by SOS2) from ERK-dependent outputs (mediated primarily by SOS1). This experimental paradigm cannot be executed with dual SOS1/SOS2 binders, which lack the required isoform discrimination, or with SOS1-selective inhibitors (e.g., BAY-293), which leave SOS2 function completely unaddressed [2].

Application
Selection Property
Validation Focus
SOS2 co-targeting studies
Isoform-selectivity window
Synergy with SOS1 inhibition in KRAS pathway models
Biophysical screening control
Validated affinity benchmark
SPR and NMR platform validation for SOS2 binder identification
Structure-based inhibitor design
Atomic-resolution binding mode
Vector selection for linker chemistry in GEF modulator development
RAS pathway dissection
SOS2-specific target engagement
Differentiation of AKT-dependent vs ERK-dependent signaling outputs
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